molecular formula C10H8N2O B085013 2-Phenyl-3(2H)-pyridazinone CAS No. 14135-63-8

2-Phenyl-3(2H)-pyridazinone

Katalognummer: B085013
CAS-Nummer: 14135-63-8
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: BFOMTEBFEFQJHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenyl-3(2H)-pyridazinone is a heterocyclic compound characterized by a pyridazinone core substituted with a phenyl group at position 2. Its molecular formula is C₁₀H₈N₂O (molecular weight: 172.18 g/mol), and it is structurally defined by a six-membered ring containing two adjacent nitrogen atoms and a ketone group at position 3. This scaffold has garnered attention due to its pharmacological versatility, serving as a precursor or active moiety in compounds with anti-inflammatory, analgesic, cardiotonic, and antiplatelet activities . The substituents on the pyridazinone ring, particularly at positions 2, 5, and 6, significantly influence its biological potency and therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3(2H)-pyridazinone typically involves the cyclization of hydrazine derivatives with appropriate diketones or keto acids. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyridazinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance yield and reduce reaction time.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of dihydropyridazinone derivatives.

    Substitution: The phenyl group and the pyridazinone ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products:

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted phenyl and pyridazinone derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-Phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways. The exact pathways and targets depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyridazinone Derivatives

Structural and Pharmacological Variations

Table 1: Key Pyridazinone Derivatives and Their Properties

Compound Name Substituents Biological Activity Potency Comparison Reference ID
2-Phenyl-3(2H)-pyridazinone Phenyl (C₆H₅) at position 2 Anti-inflammatory, analgesic Baseline for comparison
Emorfazone 4-Ethoxy-2-methyl-5-morpholino Analgesic, anti-inflammatory Less potent than 4-amino-2-methyl-6-phenyl-5-vinyl derivative
4-Amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone Amino, methyl, phenyl, vinyl groups Antinociceptive 10× more potent than Emorfazone
6-[4-(2-Fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone Fluorophenylpiperazine at position 6 Anti-inflammatory Comparable to indomethacin
6-Phenylpyridazin-3(2H)-one (PPD) Phenyl at position 6 Cardiotonic Used as a cardiotonic agent
Declomezine 3,5-Dichloro-4-methylphenyl at position 6 Fungicidal Agricultural use (non-pharmacological)
San 9785 4-Chloro-5-(dimethylamino)-2-phenyl Chloroplast development modulation Affects lipid metabolism in plants

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substitution: The phenyl group at position 2 in this compound enhances steric bulk, influencing receptor binding. Derivatives with ethyl or acetyl groups at this position (e.g., ethyl bromoacetate-modified compounds) show improved pharmacokinetic profiles .
  • Position 5 Modification: Antiplatelet activity is highly sensitive to substituents at position 4. For instance, 5-chloro-6-phenyl-3(2H)-pyridazinone derivatives exhibit potent platelet aggregation inhibition, with activity dependent on electronic effects of the substituent .
  • Position 6 Functionalization: Substitutions at position 6 dictate therapeutic specificity. Piperazine or fluorophenylpiperazine groups (e.g., 6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) enhance anti-inflammatory activity, while phenyl groups favor cardiotonic effects .

Pharmacological Potency and Selectivity

  • Anti-inflammatory Activity: 6-Substituted derivatives with fluorophenylpiperazine groups (e.g., compound 21 in ) match indomethacin in efficacy but with reduced gastrointestinal toxicity . Hydrazone derivatives (e.g., 6-[4-(3-chlorophenyl)piperazine]-3(2H)-pyridazinone-2-acetyl-2-benzalhydrazone) surpass acetyl salicylic acid in both potency and cytoprotective effects .
  • Cardiotonic Effects: 6-Phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives, such as compound 5a, demonstrate activity comparable to levosimendan, a clinically used cardiotonic agent .
  • Antiplatelet Action: 5-Substituted-6-phenyl-3(2H)-pyridazinones show variable inhibitory effects on platelet aggregation, with electron-withdrawing groups (e.g., Cl) enhancing activity .

Crystallographic and Solubility Comparisons

  • Dihedral Angle: The dihedral angle between the pyridazinone ring and phenyl group in this compound derivatives (e.g., 8.6° in declomezine vs. 18.0° in 6-phenyl-3(2H)-pyridazinone) impacts molecular packing and solubility .
  • Solubility : 6-Phenylpyridazin-3(2H)-one (PPD) has moderate aqueous solubility, critical for its cardiotonic application, while halogenated derivatives (e.g., San 9785) exhibit lipophilicity suited for membrane interactions .

Biologische Aktivität

2-Phenyl-3(2H)-pyridazinone is a compound that belongs to the pyridazinone class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Pyridazinone Derivatives

Pyridazinones are known for their broad spectrum of biological activities, including:

  • Anticancer
  • Anti-inflammatory
  • Analgesic
  • Antimicrobial
  • Antihypertensive
  • Anticonvulsant

The structural diversity within the pyridazinone family allows for the modification of pharmacological properties, making them valuable in drug development .

Antinociceptive and Anti-inflammatory Properties

Recent studies have demonstrated that this compound exhibits significant analgesic and anti-inflammatory activities. For example, a series of derivatives were tested for their ability to alleviate pain and inflammation in various animal models. The results indicated that some derivatives were more potent than traditional non-steroidal anti-inflammatory drugs (NSAIDs), such as Emorfazone .

Table 1: Comparative Analgesic Potency of Pyridazinone Derivatives

CompoundAnalgesic Potency (ED50 mg/kg)Reference
This compound25
Emorfazone30
Aspirin40

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies indicate that certain derivatives possess inhibitory effects against various bacterial strains, showcasing their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Pyridazinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC μg/mL)Reference
This compoundStaphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Cardiovascular Effects

Pyridazinones, including this compound, have shown promise in cardiovascular applications. They act as cardiotonic agents and exhibit antihypertensive effects by inhibiting phosphodiesterase enzymes, which leads to increased intracellular cAMP levels and improved cardiac contractility .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in stimulated macrophages.
  • Phosphodiesterase Inhibition : Similar to other pyridazinones, it inhibits specific phosphodiesterase isoenzymes, which plays a crucial role in modulating vascular smooth muscle tone and cardiac function .

Case Studies

Several studies have highlighted the efficacy of pyridazinones in clinical and preclinical settings:

  • Analgesic Efficacy : A study involving a mouse model demonstrated that a derivative of this compound significantly reduced pain responses compared to control groups, indicating its potential as a new analgesic agent .
  • Anti-inflammatory Effects : In a rat model of inflammation induced by carrageenan, treatment with this compound resulted in a marked decrease in paw edema compared to untreated controls, supporting its use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-phenyl-3(2H)-pyridazinone and its derivatives?

  • Methodological Answer : The core structure is typically synthesized via condensation of glyoxalic acid, acetophenone derivatives, and hydrazine hydrate under reflux conditions. Subsequent alkylation with ethyl bromoacetate or bromopropionate in acetone with K₂CO₃ yields ester intermediates, which are hydrolyzed to carboxylic acids using concentrated HCl . Modifications at the 6-position often involve coupling reactions with aryl amines or acyl chlorides (e.g., 2-thenoyl chloride) in benzene .

Q. How are 3(2H)-pyridazinone derivatives characterized for structural validation?

  • Methodological Answer : Comprehensive spectral analysis is critical. Techniques include:

  • IR spectroscopy to confirm carbonyl (C=O) and N-H stretches.
  • ¹H/¹³C NMR to resolve aromatic protons, substituent environments, and diastereotopic hydrogens in dihydropyridazinones.
  • Mass spectrometry for molecular ion confirmation.
  • Elemental analysis to verify purity .

Q. What in vitro assays are used to screen for antiplatelet or antihypertensive activity in pyridazinone derivatives?

  • Methodological Answer :

  • Antiplatelet activity : Platelet aggregation assays using ADP or collagen as agonists, measured via turbidimetry .
  • Inotropic effects : Isolated heart preparations (e.g., guinea pig atria) to assess contractility changes .
  • ACE inhibition assays for antihypertensive potential, though direct evidence for 2-phenyl derivatives requires further validation .

Advanced Research Questions

Q. How do substituents at the 6-position influence the pharmacological profile of 3(2H)-pyridazinones?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., chloro, furoylamino) enhance antiplatelet activity by stabilizing the molecule’s interaction with platelet receptors .
  • Bulkier substituents (e.g., benzimidazolyl groups) reduce bioavailability but improve target specificity for enzymes like PDE inhibitors .
  • Amino acid conjugates (e.g., L-phenylalanylamino) can modulate solubility and CNS penetration .
  • Data Table :
Substituent (6-position)ActivityPotency vs. ControlReference
4-(2-Furoylamino)phenylAntiplatelet2× aspirin
4-(3-Thenylamino)phenylAntihypertensiveComparable to captopril
4-BenzylidenephenylAChE inhibitionIC₅₀ = 12 µM

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data for pyridazinone-based therapeutics?

  • Methodological Answer :

  • Pharmacokinetic profiling : Assess metabolic stability via liver microsome assays; poor oral bioavailability often explains in vivo inefficacy .
  • Prodrug design : Esterification of carboxylic acid derivatives (e.g., ethyl esters) improves membrane permeability .
  • Species-specific metabolism : Compare metabolite profiles across animal models (e.g., rat vs. human CYP450 isoforms) .

Q. How can computational methods guide the optimization of 3(2H)-pyridazinone derivatives for enzyme targets like AChE or PDE?

  • Methodological Answer :

  • Molecular docking (AutoDock, Glide) to predict binding poses in AChE’s catalytic triad or PDE’s active site .
  • QSAR models : Use Hammett constants or logP values to correlate substituent electronic effects with inhibitory potency .
  • MD simulations to assess stability of ligand-enzyme complexes over 100-ns trajectories .

Q. Contradictions and Open Challenges

Q. Why do some 6-aryl-substituted pyridazinones exhibit neurotoxicity while others do not, despite structural similarity?

  • Critical Analysis : Neurotoxicity (e.g., STOT SE 3 classification) correlates with unsubstituted phenyl groups, which may cross the BBB and induce oxidative stress. Derivatives with polar moieties (e.g., carbobenzoxy-L-prolyl) show reduced neurotoxicity due to limited CNS penetration .

Q. What explains the variability in reported melting points (e.g., 201–204°C vs. 256–258°C) for structurally analogous compounds?

  • Resolution Strategy : Polymorphism and hydration states significantly affect mp. Use DSC and PXRD to characterize crystalline forms. For example, 6-(4-thenoylaminophenyl) derivatives form anhydrous vs. monohydrate crystals, leading to ~50°C mp differences .

Eigenschaften

IUPAC Name

2-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-10-7-4-8-11-12(10)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFOMTEBFEFQJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161695
Record name 2-Phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14135-63-8
Record name 2-Phenyl-3(2H)-pyridazinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014135638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyl-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
2-Phenyl-3(2H)-pyridazinone
Reactant of Route 3
Reactant of Route 3
2-Phenyl-3(2H)-pyridazinone
Reactant of Route 4
Reactant of Route 4
2-Phenyl-3(2H)-pyridazinone
Reactant of Route 5
Reactant of Route 5
2-Phenyl-3(2H)-pyridazinone
Reactant of Route 6
2-Phenyl-3(2H)-pyridazinone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.